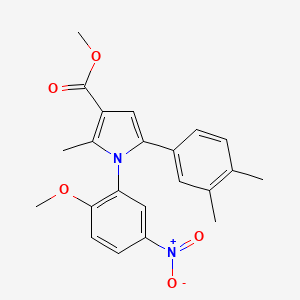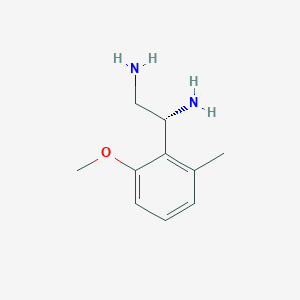
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a methoxy group and a methyl group attached to a benzene ring, with an ethane-1,2-diamine side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-methylbenzene.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with ethane-1,2-diamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, followed by alkylation. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Further reduction can modify the amine groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding quinones, while substitution could introduce halogen atoms into the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound might be used to study the effects of aromatic amines on biological systems. It could serve as a model compound for understanding the interactions between amines and biological molecules.
Medicine
In medicine, aromatic amines are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the production of dyes, polymers, or other materials that require aromatic amine intermediates.
Mecanismo De Acción
The mechanism of action of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine would depend on its specific interactions with molecular targets. Generally, aromatic amines can interact with enzymes, receptors, or other proteins, leading to various biological effects. The methoxy and methyl groups might influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simple aromatic amine with a single amine group attached to a benzene ring.
N,N-Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
2-Methoxyaniline: An aromatic amine with a methoxy group attached to the benzene ring.
Uniqueness
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of an ethane-1,2-diamine side chain. This structure provides distinct chemical and biological properties compared to simpler aromatic amines.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
(1R)-1-(2-methoxy-6-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-7-4-3-5-9(13-2)10(7)8(12)6-11/h3-5,8H,6,11-12H2,1-2H3/t8-/m0/s1 |
Clave InChI |
NDOQYBATTZCKML-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)OC)[C@H](CN)N |
SMILES canónico |
CC1=C(C(=CC=C1)OC)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
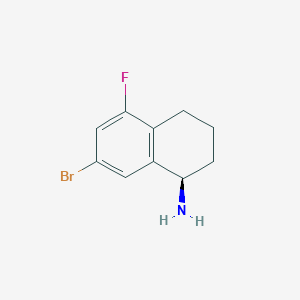
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
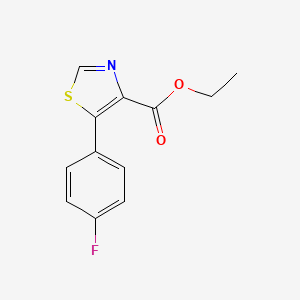
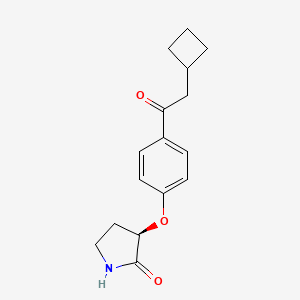


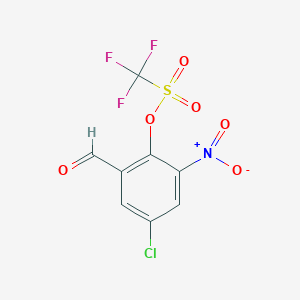

![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
